molecular formula C13H10BrN3O4 B2757218 5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 1351633-47-0

5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2757218
CAS No.: 1351633-47-0
M. Wt: 352.144
InChI Key: XFPSTQJBHULWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a bromine atom, two furan rings, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The furan rings are introduced through reactions involving furan derivatives, such as 2,5-dimethylfuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the synthesis would generally follow similar steps as in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, inhibiting their activity. The furan rings can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O4/c1-6-5-8(7(2)19-6)12-16-17-13(21-12)15-11(18)9-3-4-10(14)20-9/h3-5H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPSTQJBHULWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.